Cas no 851169-61-4 (2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide)
![2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide structure](https://www.kuujia.com/scimg/cas/851169-61-4x500.png)
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide
- 2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide
- 851169-61-4
- EN300-07619
- CS-0294501
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- Inchi: InChI=1S/C18H21N3OS/c1-2-3-4-5-6-14-7-9-15(10-8-14)16-13-23-18(20-16)21-17(22)11-12-19/h7-10,13H,2-6,11H2,1H3,(H,20,21,22)
- InChI Key: UJOYETBRRMXPGI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 327.14053348Da
- Monoisotopic Mass: 327.14053348Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94Ų
- XLogP3: 5.5
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365171-10g |
2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide |
851169-61-4 | 95% | 10g |
¥23776.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365171-5g |
2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide |
851169-61-4 | 95% | 5g |
¥16044.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365171-500mg |
2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide |
851169-61-4 | 95% | 500mg |
¥3775.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365171-2.5g |
2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide |
851169-61-4 | 95% | 2.5g |
¥10860.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365171-1g |
2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide |
851169-61-4 | 95% | 1g |
¥5990.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365171-50mg |
2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide |
851169-61-4 | 95% | 50mg |
¥1728.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365171-100mg |
2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide |
851169-61-4 | 95% | 100mg |
¥1425.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365171-250mg |
2-Cyano-N-(4-(4-hexylphenyl)thiazol-2-yl)acetamide |
851169-61-4 | 95% | 250mg |
¥2318.00 | 2024-04-28 |
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide Related Literature
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Additional information on 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide
Comprehensive Overview of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 851169-61-4)
The compound 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 851169-61-4) is a specialized organic molecule with a unique structure that combines a thiazole ring, a cyanoacetamide moiety, and a hexylphenyl substituent. This combination of functional groups makes it a subject of interest in various fields, including medicinal chemistry, materials science, and agrochemical research. The presence of the thiazole ring, a common motif in bioactive compounds, suggests potential applications in drug discovery and development.
In recent years, the demand for novel heterocyclic compounds like 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide has surged due to their versatility in designing new pharmaceuticals and functional materials. Researchers are particularly intrigued by its potential as a kinase inhibitor or antimicrobial agent, given the structural similarities to other thiazole-based drugs. The cyanoacetamide group, known for its reactivity, also opens doors for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
The hexylphenyl side chain in 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide contributes to its lipophilicity, which is a critical factor in drug design for improving membrane permeability. This property aligns with current trends in pharmaceutical research, where optimizing logP values and bioavailability is a hot topic. Additionally, the compound's potential role in cancer therapy and neurodegenerative diseases has sparked interest, as evidenced by the growing number of related queries in scientific databases and search engines.
From a materials science perspective, 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide could be explored for its electronic properties, given the thiazole ring's ability to participate in π-conjugation. This makes it a candidate for organic semiconductors or photovoltaic materials, areas that are gaining traction due to the global push for sustainable energy solutions. The compound's structural features may also lend themselves to applications in OLEDs or sensors, further broadening its utility.
In agrochemical research, the thiazole core of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is noteworthy, as many thiazole derivatives exhibit herbicidal or fungicidal activity. With the increasing need for eco-friendly pesticides, this compound could be a promising candidate for developing new crop protection agents. Its potential to address resistance issues in existing agrochemicals is another area of exploration, reflecting the industry's focus on sustainable agriculture.
The synthesis of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization with the cyanoacetamide group. Researchers are continually refining these methods to improve yields and reduce environmental impact, aligning with the principles of green chemistry. This aspect is particularly relevant today, as the scientific community prioritizes sustainable synthesis practices.
Analytical characterization of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide relies on techniques such as NMR spectroscopy, mass spectrometry, and HPLC, which are standard tools for verifying purity and structure. These methods are essential for ensuring the compound's suitability for further research or commercial applications. The growing adoption of AI-driven drug discovery tools has also increased interest in such compounds, as they can be screened virtually for potential bioactivity.
In conclusion, 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 851169-61-4) represents a versatile and intriguing compound with broad potential across multiple disciplines. Its unique structure, combining a thiazole ring, cyanoacetamide, and hexylphenyl group, offers numerous opportunities for innovation in pharmaceuticals, materials science, and agrochemistry. As research continues to uncover its properties and applications, this compound is poised to play a significant role in addressing some of today's most pressing scientific challenges.
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